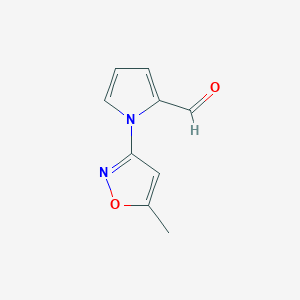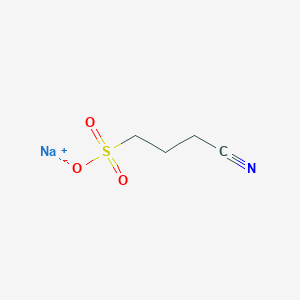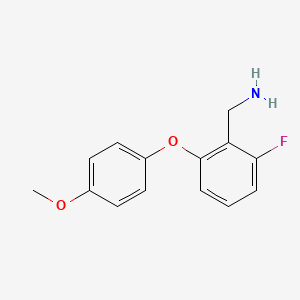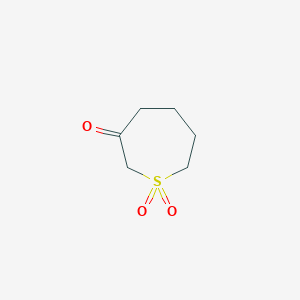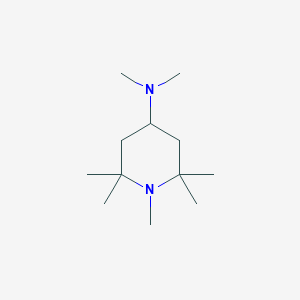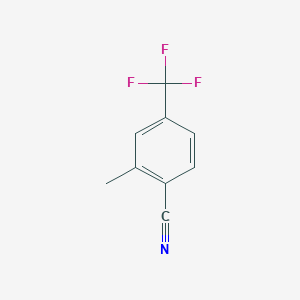
1-(4-ethylphenyl)-1H-pyrrole
概要
説明
1-(4-ethylphenyl)-1H-pyrrole is a chemical compound that belongs to the class of organic compounds known as sulfanilides . It is also known as 1-(4-Ethylphenyl)ethanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an empirical formula of C10H16ClN and a molecular weight of 185.69 . The IUPAC Standard InChI is InChI=1S/C10H15N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h4-8H,3,11H2,1-2H3;1H .科学的研究の応用
Inhibitors of Glycolic Acid Oxidase
1-(4-ethylphenyl)-1H-pyrrole derivatives have been explored as inhibitors of glycolic acid oxidase (GAO). A study found that derivatives with large lipophilic 4-substituents are potent inhibitors of GAO in vitro. These compounds showed promise in reducing urinary oxalate levels in rats, indicating potential therapeutic applications (Rooney et al., 1983).
Corrosion Inhibition in Carbon Steel
These compounds have been studied for their role in inhibiting the corrosion of carbon steel in hydrochloric acid medium. They act as mixed-type inhibitors and show increased efficiency with concentration. Their adsorption on steel surfaces follows Langmuir's adsorption isotherm, suggesting significant applications in industrial settings to prevent steel corrosion (Zarrouk et al., 2015).
Electronic and Structural Properties
Studies on the electronic and structural properties of this compound derivatives have been conducted. For instance, derivatives like diferrocenyl-1-phenyl-1H-pyrrole have been synthesized and analyzed for electron delocalization within their molecular structure, demonstrating their potential in electronic applications (Hildebrandt et al., 2011).
Synthesis of Heterocycle-Based Molecules
This compound derivatives have been utilized in the synthesis of novel heterocycle-based molecules. Such compounds have potential applications in drug development and other chemical industries. The synthesized molecules' reactivity and stability have been studied, indicating their potential in various chemical synthesis processes (Murthy et al., 2017).
Electrochromic Properties
These derivatives have been explored for their electrochromic properties. Research on poly(1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole) indicates potential applications in electrochromic devices, which can switch colors upon the application of voltage. This property is particularly significant for display technologies (Arslan et al., 2007).
Safety and Hazards
将来の方向性
Future research on 1-(4-ethylphenyl)-1H-pyrrole could focus on reducing the levels of the compound at the source, potentially explaining increased flux of the compound and/or its derivatives across the gut epithelium and the Blood Brain Barrier . Additionally, research could focus on physical or metabolic mechanisms that are capable of being used as interventions to reduce the flux of the compound from the gut into the body, increase the efflux of the compound and/or its derivatives from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of the compound .
作用機序
Target of Action
A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to interact with the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
Based on the interaction of structurally similar compounds with their targets, it can be hypothesized that 1-(4-ethylphenyl)-1h-pyrrole may interact with its target protein in a way that modulates the protein’s activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Given the potential target mentioned above, it could be involved in pathways related to cell growth and differentiation
Result of Action
Based on its potential target, it could influence cellular processes such as cell growth, differentiation, and the mitotic cycle .
生化学分析
Biochemical Properties
1-(4-ethylphenyl)-1H-pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as proteins and nucleic acids. Additionally, this compound has been observed to bind to albumin, a major transport protein in the blood, affecting its distribution and bioavailability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. These changes in gene expression can lead to alterations in cellular metabolism, including the upregulation or downregulation of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates. Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These binding interactions can result in changes in cellular function and overall cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are likely due to the accumulation of reactive metabolites and the subsequent interaction with cellular biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific cellular pathways without causing significant adverse effects. At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These toxic effects are likely due to the formation of reactive metabolites and the subsequent interaction with cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo oxidation, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to form more polar compounds that are readily excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can bind to albumin in the blood, affecting its distribution and bioavailability. Additionally, this compound can interact with specific transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. These interactions can influence the localization and accumulation of this compound within specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The targeting of this compound to these compartments is likely mediated by specific targeting signals or post-translational modifications that direct its localization. The subcellular localization of this compound can influence its activity and function within the cell .
特性
IUPAC Name |
1-(4-ethylphenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTKQDKQUCWRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309737 | |
| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383137-78-8 | |
| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383137-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



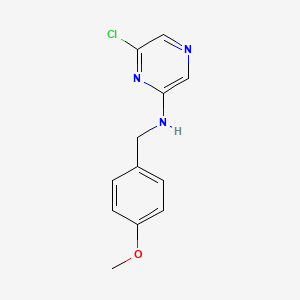
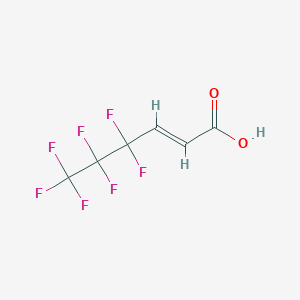
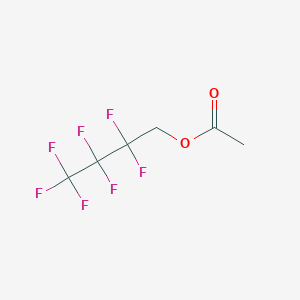
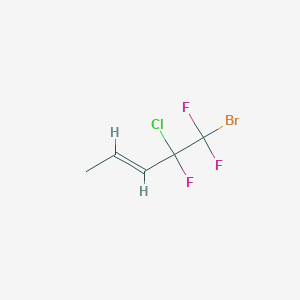
![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)
